molecular formula C5H5NO2 B3047360 Cyanomethyl acrylate CAS No. 13818-40-1

Cyanomethyl acrylate

Cat. No.: B3047360
CAS No.: 13818-40-1
M. Wt: 111.1 g/mol
InChI Key: WJMQFZCWOFLFCI-UHFFFAOYSA-N
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Description

Cyanomethyl acrylate is an organic compound that contains several functional groups: a nitrile, an ester, and an alkene. It is a colorless liquid with low viscosity and is primarily used in the synthesis of various polymers and adhesives. The presence of the nitrile group makes it highly reactive, allowing it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl acrylate can be synthesized through several methods. One common method involves the reaction of acrylonitrile with formaldehyde in the presence of a base, followed by esterification with methanol. Another method involves the cyanoacetylation of amines, where cyanoacetic acid is reacted with an appropriate amine to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl acrylate undergoes various types of chemical reactions, including:

    Addition Reactions: It can participate in Michael addition reactions due to the presence of the electron-withdrawing nitrile group.

    Polymerization: It readily polymerizes in the presence of moisture or weak bases, forming high molecular weight polymers.

    Substitution Reactions: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Polymers: High molecular weight polymers used in adhesives and coatings.

    Substituted Derivatives: Various substituted acrylates with different functional groups.

Scientific Research Applications

Cyanomethyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyanomethyl acrylate exerts its effects is primarily through its ability to polymerize rapidly in the presence of moisture or weak bases. The nitrile group acts as an electron-withdrawing group, making the compound highly reactive. This reactivity allows it to form strong bonds with various substrates, making it an effective adhesive .

Comparison with Similar Compounds

Uniqueness: Cyanomethyl acrylate is unique due to its combination of a nitrile group and an acrylate ester, which provides it with high reactivity and versatility in various applications. Its ability to polymerize rapidly and form strong bonds makes it particularly valuable in the production of high-performance adhesives and coatings .

Properties

IUPAC Name

cyanomethyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-2-5(7)8-4-3-6/h2H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMQFZCWOFLFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434418
Record name cyanomethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13818-40-1
Record name cyanomethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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